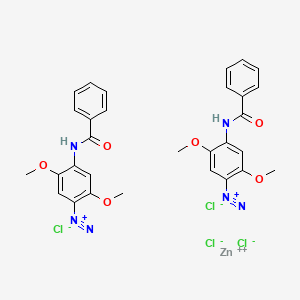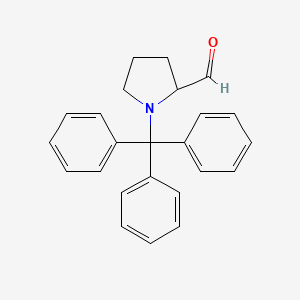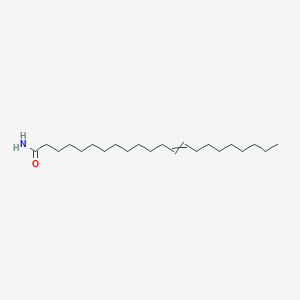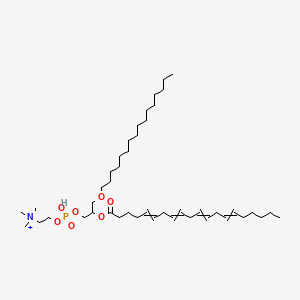
Azoic Diazo Component 24 (Salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azoic Diazo Component 24 (Salt) is a chemical compound known for its role in the synthesis of azo dyes. It is also referred to as 4-Benzamido-2,5-dimethoxybenzenediazonium Salt Zinc Chloride. This compound is widely used in biochemical research due to its ability to form stable diazonium salts, which are essential intermediates in the production of various dyes and pigments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Azoic Diazo Component 24 (Salt) involves the diazotization of 4-Benzamido-2,5-dimethoxyaniline. This process typically includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Isolation: The resulting diazonium salt is then isolated and purified.
Industrial Production Methods: In industrial settings, the production of Azoic Diazo Component 24 (Salt) follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in batch reactors, and the diazonium salt is stabilized using zinc chloride .
Análisis De Reacciones Químicas
Types of Reactions: Azoic Diazo Component 24 (Salt) primarily undergoes azo coupling reactions, where it reacts with various coupling components to form azo dyes. These reactions are a type of electrophilic aromatic substitution.
Common Reagents and Conditions:
Reagents: Common coupling components include phenols, naphthols, and aromatic amines.
Conditions: The reactions are typically carried out in mildly acidic or neutral aqueous solutions to maintain the stability of the diazonium salt.
Major Products: The major products of these reactions are azo dyes, which are characterized by their vivid colors. The specific color of the dye depends on the nature of the coupling component used .
Aplicaciones Científicas De Investigación
Azoic Diazo Component 24 (Salt) has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in various industrial applications, including textiles, printing, and plastics.
Biology: The compound is used as a biochemical reagent in various assays and staining techniques.
Medicine: Azo dyes derived from this compound are used in diagnostic procedures and as markers in biological research.
Industry: Beyond dyes, the compound is used in the production of pigments and as an intermediate in the synthesis of other chemical compounds .
Mecanismo De Acción
The mechanism of action of Azoic Diazo Component 24 (Salt) involves the formation of a diazonium ion, which acts as an electrophile in azo coupling reactions. The diazonium ion reacts with nucleophilic aromatic compounds to form azo bonds. This process is facilitated by the presence of electron-donating groups on the aromatic ring, which enhance the nucleophilicity of the coupling component .
Comparación Con Compuestos Similares
Azoic Diazo Component 22 (Salt): Another diazonium salt used in azo dye synthesis.
Azoic Diazo Component 26 (Salt): Similar in structure and used for similar applications.
Uniqueness: Azoic Diazo Component 24 (Salt) is unique due to its specific substituents, which influence the color and properties of the resulting azo dyes. The presence of benzamido and methoxy groups in its structure provides distinct reactivity and stability compared to other diazonium salts .
Propiedades
Fórmula molecular |
C30H28Cl4N6O6Zn |
|---|---|
Peso molecular |
775.8 g/mol |
Nombre IUPAC |
zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
LLARVKAOQLUCQI-UHFFFAOYSA-L |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-2-[(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B12510866.png)
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)

![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)



acetic acid](/img/structure/B12510919.png)


![3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12510929.png)
![4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one](/img/structure/B12510930.png)
![1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
